2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Friedländer condensation reaction for large-scale production, ensuring high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of various substituted quinoline derivatives.
Electrophilic substitution: Formation of brominated or nitrated quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the development of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3,7-dimethylquinoline
- 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
- 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Uniqueness
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJKMZUUGBJFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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